Benzenemethanol, 4-(4-phenyl-1-piperazinyl)-
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Overview
Description
Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- is a compound that features a benzenemethanol core with a 4-phenyl-1-piperazinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- typically involves the reaction of phenylpiperazine with benzyl chloride under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
On an industrial scale, the synthesis of Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding benzylic amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Benzoic acid or benzaldehyde.
Reduction: Benzylic amine.
Substitution: Nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
Scientific Research Applications
Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors, such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to various pharmacological effects, including alterations in neurotransmitter release and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-(4-methyl-1-piperazinyl)-: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
Benzenemethanol, 4-(4-benzyl-1-piperazinyl)-: Features a benzyl group instead of a phenyl group on the piperazine ring.
Uniqueness
Benzenemethanol, 4-(4-phenyl-1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenyl group on the piperazine ring enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1152522-38-7 |
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Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
[4-(4-phenylpiperazin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C17H20N2O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-9,20H,10-14H2 |
InChI Key |
OOFPAHQJCNHXAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
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